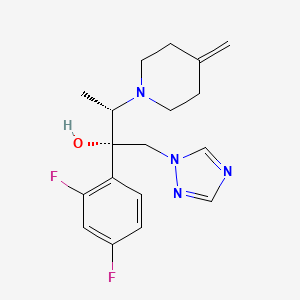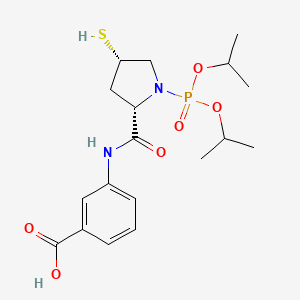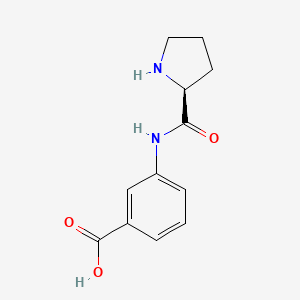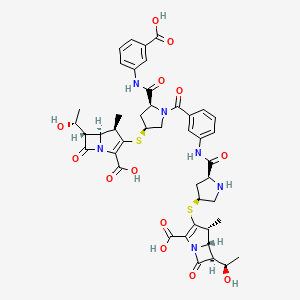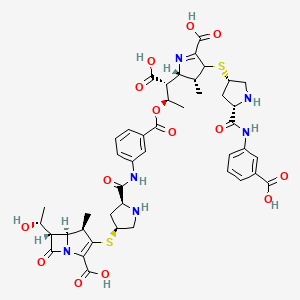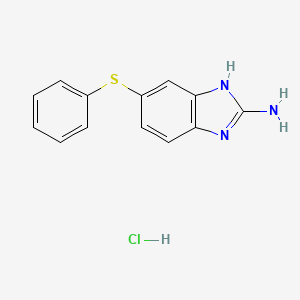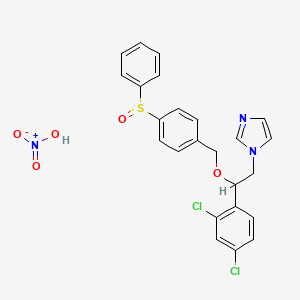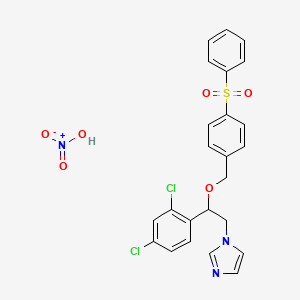
Ganciclovir EP Impurity C
Übersicht
Beschreibung
2’-Monodehydroxy-2’-chloro Ganciclovir is a chemical compound with the molecular formula C9H12ClN5O3 and a molecular weight of 273.68 g/mol . It is an impurity of Ganciclovir, a synthetic nucleoside analogue used as an antiviral agent . This compound is a sugar-modified acyclic analogue of guanosine and has potential virucidal activity .
Wissenschaftliche Forschungsanwendungen
2’-Monodehydroxy-2’-chloro Ganciclovir has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the study of Ganciclovir and its analogues.
Biology: The compound’s potential virucidal activity makes it a subject of interest in virology research.
Medicine: As an impurity of Ganciclovir, it is studied for its effects and interactions in antiviral treatments.
Industry: It is used in the pharmaceutical industry for quality control and the development of antiviral drugs.
Wirkmechanismus
Target of Action
Ganciclovir EP Impurity C, also known as 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA and are more effectively inhibited by Ganciclovir than cellular polymerases .
Mode of Action
The compound acts as a DNA polymerase inhibitor . It is metabolized into ganciclovir-5’-triphosphate (ganciclovir-TP), which selectively and potently inhibits the viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby halting the proliferation of the virus .
Biochemical Pathways
Ganciclovir is metabolized into its active form, ganciclovir-TP, by three cellular enzymes: a deoxyguanosine kinase induced by cytomegalovirus (CMV)-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with ganciclovir treatment is achieved due to the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP .
Pharmacokinetics
Studies examining the pharmacokinetics of ganciclovir indicate a high degree of pharmacokinetic variability . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of viral DNA replication . By selectively inhibiting viral DNA polymerases, the compound prevents the proliferation of the virus, thereby helping to control viral infections .
Biochemische Analyse
Biochemical Properties
The role of Ganciclovir EP Impurity C in biochemical reactions is not well documented in the literature. As an impurity of Ganciclovir, it may share some biochemical properties with its parent compound. Ganciclovir is known to inhibit viral replication by interrupting the viral DNA during elongation .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not well studied. Ganciclovir, the parent compound, is known to have significant effects on cells infected with cytomegalovirus (CMV), inhibiting the replication of the virus .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. As an impurity of Ganciclovir, it may share some mechanisms of action with its parent compound. Ganciclovir is known to be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. The parent compound Ganciclovir is known to have dose-dependent effects in animal models .
Metabolic Pathways
Ganciclovir, the parent compound, is known to be metabolized by deoxyguanosine kinase and other kinases to its active form .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. The parent compound Ganciclovir is known to be transported into cells via nucleoside transporters .
Subcellular Localization
The parent compound Ganciclovir is known to be localized within the cytoplasm and nucleus of cells .
Vorbereitungsmethoden
The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
2’-Monodehydroxy-2’-chloro Ganciclovir is compared with other similar compounds such as:
Ganciclovir: The parent compound, used as an antiviral agent.
Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
The uniqueness of 2’-Monodehydroxy-2’-chloro Ganciclovir lies in its specific modifications, which may confer distinct properties and activities compared to its analogues .
Eigenschaften
IUPAC Name |
2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPLTGJIGCMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108436-36-8 | |
| Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


